2-(2-Methoxybenzylamino)nicotinic acid

概要

説明

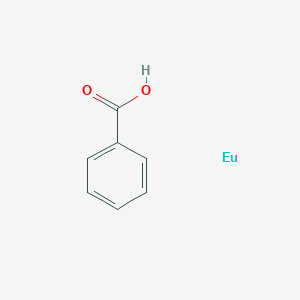

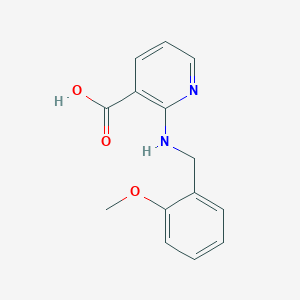

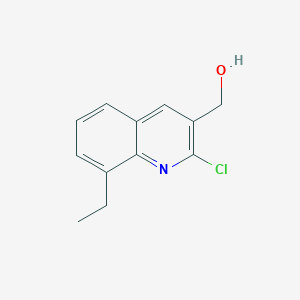

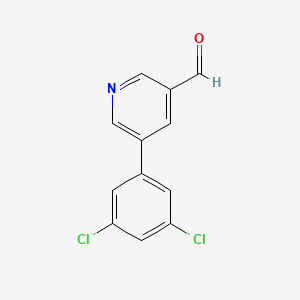

“2-(2-Methoxybenzylamino)nicotinic acid” is a chemical compound with the CAS Number: 1019372-81-6 . It has a molecular weight of 258.28 and its IUPAC name is 2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid .

Synthesis Analysis

The synthesis of “2-(2-Methoxybenzylamino)nicotinic acid” involves heating 2-chloronicotinic acid and 2-methoxybenzylamine at 140°C for 4 hours . After cooling to room temperature, a 10% aqueous solution of sodium hydroxide is added to the reaction mixture . The resulting mixture is washed with chloroform . Concentrated hydrochloric acid is added to the aqueous phase to adjust the pH to 6 to 7, and a solid precipitates from this is separated by filtration and dried .

Molecular Structure Analysis

The InChI code for “2-(2-Methoxybenzylamino)nicotinic acid” is 1S/C14H14N2O3/c1-19-12-7-3-2-5-10 (12)9-16-13-11 (14 (17)18)6-4-8-15-13/h2-8H,9H2,1H3, (H,15,16) (H,17,18) .

Physical And Chemical Properties Analysis

“2-(2-Methoxybenzylamino)nicotinic acid” is a white to yellow solid . and should be stored at room temperature .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-Methoxybenzylamino)nicotinic acid, focusing on six unique fields:

Pharmaceutical Development

2-(2-Methoxybenzylamino)nicotinic acid has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel medications for treating chronic diseases such as cancer and cardiovascular disorders .

Neuroprotective Agents

This compound is being investigated for its neuroprotective properties. Studies suggest that it may help protect neurons from damage caused by oxidative stress and inflammation. This makes it a promising candidate for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

Research has indicated that 2-(2-Methoxybenzylamino)nicotinic acid possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory conditions. This property is being explored for potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents to combat antibiotic-resistant infections. Researchers are particularly interested in its efficacy against multi-drug resistant strains .

Cancer Research

In cancer research, 2-(2-Methoxybenzylamino)nicotinic acid is being studied for its potential to inhibit the growth and proliferation of cancer cells. It has shown promise in preclinical studies as a chemotherapeutic agent, particularly in targeting specific cancer cell lines without affecting normal cells .

Cosmetic Applications

Lastly, the compound is being studied for its potential use in cosmetic formulations. Its antioxidant properties can help in protecting the skin from damage caused by free radicals, making it a valuable ingredient in anti-aging and skin care products.

作用機序

While the specific mechanism of action for “2-(2-Methoxybenzylamino)nicotinic acid” is not available, nicotinic acid, a related compound, has been studied extensively. Nicotinic acid induces a profound change in the plasma levels of various lipids and lipoproteins . It increases vascular endothelial cell redox state, resulting in the inhibition of oxidative stress and vascular inflammatory genes, key cytokines involved in atherosclerosis .

Safety and Hazards

The safety data sheet for “2-(2-Methoxybenzylamino)nicotinic acid” indicates that it causes serious eye irritation and is harmful to aquatic life . It is recommended to avoid release to the environment, wear eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .

特性

IUPAC Name |

2-[(2-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-19-12-7-3-2-5-10(12)9-16-13-11(14(17)18)6-4-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBIKEMLXMUIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649738 | |

| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxybenzylamino)nicotinic acid | |

CAS RN |

1019372-81-6 | |

| Record name | 2-{[(2-Methoxyphenyl)methyl]amino}pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)

![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)